6-Bromo-1,2,3,4-tetrahydronaphthalene
CAS No.: 6134-56-1
Cat. No.: VC1969793
Molecular Formula: C10H11B
Molecular Weight: 211.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6134-56-1 |
---|---|
Molecular Formula | C10H11B |
Molecular Weight | 211.1 g/mol |
IUPAC Name | 6-bromo-1,2,3,4-tetrahydronaphthalene |
Standard InChI | InChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 |
Standard InChI Key | UZTQYWLWRFMSSF-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C=CC(=C2)Br |
Canonical SMILES | C1CCC2=C(C1)C=CC(=C2)Br |
Introduction
Chemical Identity and Structure
Basic Identification Data
6-Bromo-1,2,3,4-tetrahydronaphthalene is characterized by the following fundamental properties:
Property | Value |
---|---|
CAS Number | 6134-56-1 |
Molecular Formula | C₁₀H₁₁Br |
Molecular Weight | 211.1 g/mol |
IUPAC Name | 6-bromo-1,2,3,4-tetrahydronaphthalene |
MDL Number | MFCD09842497 |
The compound consists of a tetrahydronaphthalene core structure (a benzene ring fused to a cyclohexane ring where the cyclohexane portion contains only single bonds) with a bromine atom attached at the 6-position of the aromatic ring .
Structural Representations
Multiple notation systems are used to represent the compound's structure:
Notation Type | Representation |
---|---|
SMILES | BrC1=CC2=C(C=C1)CCCC2 |
Alternative SMILES | C1CCC2=C(C1)C=CC(=C2)Br |
InChI | InChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 |
InChIKey | UZTQYWLWRFMSSF-UHFFFAOYSA-N |
These structural representations highlight the compound's architecture: a partially hydrogenated naphthalene skeleton with a bromine substituent at position 6 .
Spectroscopic Properties
Mass spectrometry data for 6-Bromo-1,2,3,4-tetrahydronaphthalene includes predicted collision cross section (CCS) values for various adducts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 211.01169 | 135.4 |
[M+Na]+ | 232.99363 | 140.0 |
[M+NH4]+ | 228.03823 | 142.6 |
[M+K]+ | 248.96757 | 138.2 |
[M-H]- | 208.99713 | 137.9 |
[M+Na-2H]- | 230.97908 | 140.1 |
[M]+ | 210.00386 | 135.7 |
[M]- | 210.00496 | 135.7 |
Physical and Chemical Properties
Physical Characteristics
6-Bromo-1,2,3,4-tetrahydronaphthalene typically exhibits the following physical properties:
Property | Value |
---|---|
Physical State | Not specified in available data |
Solubility | Insoluble in water |
Commercial Purity | Typically available at 95% purity |
The compound displays characteristic properties of brominated aromatic compounds, including limited water solubility and relatively high stability under standard conditions .
Chemical Reactivity
The chemical reactivity of 6-Bromo-1,2,3,4-tetrahydronaphthalene is primarily governed by two structural features:
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The bromine substituent at position 6, which serves as an excellent leaving group and participates in various substitution and coupling reactions
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The partially saturated naphthalene core, which provides a balance of aromatic and aliphatic character
These structural features enable the compound to participate in a wide range of chemical transformations, making it valuable as a synthetic intermediate .
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene typically employs bromination of the parent 1,2,3,4-tetrahydronaphthalene (tetralin). Common methodologies include:
Direct Bromination
The most straightforward approach involves treating 1,2,3,4-tetrahydronaphthalene with molecular bromine in the presence of a suitable catalyst:
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Reagents: Bromine (Br₂) and a Lewis acid catalyst (typically iron(III) bromide)
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Conditions: Temperature control is crucial for regioselectivity
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Mechanism: Electrophilic aromatic substitution, where the bromine preferentially attacks the position para to the alkyl substituent
This method typically yields the desired 6-bromo isomer as the major product, although careful control of reaction conditions is necessary to minimize formation of other brominated isomers.
Alternative Bromination Methods
More selective bromination can be achieved using milder reagents:
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N-Bromosuccinimide (NBS) with a radical initiator
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Copper-catalyzed bromination systems
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Regioselective bromination using directing groups
These alternative methods may offer advantages in terms of selectivity, yield, or operational simplicity for certain applications.
Industrial Production Considerations
For larger-scale synthesis, additional factors must be considered:
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Continuous flow reactors may be employed for more consistent production
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Optimized reaction conditions to enhance yield and purity
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Specific purification protocols to achieve commercial-grade material (typically 95% purity)
Industrial production methods are designed to maximize efficiency while maintaining product quality .
Applications and Uses
Synthetic Chemistry Applications
6-Bromo-1,2,3,4-tetrahydronaphthalene serves as an important synthetic building block in organic chemistry:
Synthetic Intermediate
The compound functions as a versatile intermediate for synthesizing more complex molecules due to the reactivity of the bromine substituent. It serves as a starting material for:
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Cross-coupling reactions (Suzuki, Heck, Sonogashira)
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Nucleophilic substitution reactions
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Metal-halogen exchange reactions
-
Functional group interconversions
These transformations allow access to diverse tetrahydronaphthalene derivatives with applications in materials science and medicinal chemistry .
Retinoid Derivatives Synthesis
Research indicates that 6-Bromo-1,2,3,4-tetrahydronaphthalene and its derivatives (particularly the tetramethyl analog) are employed in the synthesis of retinoid derivatives, which are important for inducing stem cell differentiation .
Chemical Reactions
Nucleophilic Substitution Reactions
The bromine atom at position 6 makes 6-Bromo-1,2,3,4-tetrahydronaphthalene susceptible to nucleophilic substitution:
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Reaction with amines to form amino derivatives
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Substitution with hydroxide to form hydroxylated products
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Introduction of thiol groups for sulfur-containing derivatives
These transformations allow diversification of the tetrahydronaphthalene scaffold, leading to compounds with different physicochemical properties.
Cross-Coupling Reactions
As a brominated aromatic compound, 6-Bromo-1,2,3,4-tetrahydronaphthalene participates effectively in transition metal-catalyzed cross-coupling reactions:
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Suzuki coupling with boronic acids or esters
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Heck reactions with olefins
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Sonogashira coupling with terminal alkynes
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Negishi and Kumada couplings with organozinc and organomagnesium reagents
These reactions provide access to various carbon-carbon bond formations, allowing incorporation of the tetrahydronaphthalene scaffold into more complex structures.
Functionalization Reactions
The tetrahydronaphthalene core permits additional functionalization:
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Oxidation reactions of the saturated ring
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Benzylic functionalization at positions adjacent to the aromatic ring
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Directed metallation for regioselective functionalization
These reactions expand the synthetic utility of the compound beyond transformations involving the bromine substituent.
Storage Temperature | Recommended Usage Period |
---|---|
-80°C | Use within 6 months |
-20°C | Use within 1 month |
To increase solubility in challenging solvents, heating to 37°C followed by ultrasonic bath treatment is recommended. Solutions should be stored in separate packages to prevent degradation from repeated freezing and thawing cycles .
Comparison with Related Compounds
Structurally Related Derivatives
A comparison of 6-Bromo-1,2,3,4-tetrahydronaphthalene with structurally related compounds highlights its distinctive properties and applications:
Compound | CAS Number | Key Differences | Notable Properties |
---|---|---|---|
6-Bromo-1,2,3,4-tetrahydronaphthalene | 6134-56-1 | Base compound | Core structure with bromine at position 6 |
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | 27452-17-1 | Four methyl groups at positions 1 and 4 | Used in retinoid derivative synthesis; melting point 34-37°C |
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | 167355-41-1 | Amino group at position 2 | Enhanced water solubility; potential for bioactive properties |
(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | 171965-24-5 | Hydroxyl group at position 2 with specific stereochemistry | Chiral compound with different solubility profile |
6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 1260803-17-5 | Carboxylic acid group at position 2 | Higher molecular weight (255.108 g/mol); higher boiling point (387.1±42.0°C) |
These structural variations significantly influence physical properties, reactivity patterns, and potential applications of the compounds .
Functional Group Effects
Research Applications
Chemical Research
6-Bromo-1,2,3,4-tetrahydronaphthalene serves as a model compound for studying:
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Regioselectivity in electrophilic aromatic substitution reactions
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Reaction mechanisms in cross-coupling transformations
-
Structure-property relationships in brominated aromatic compounds
These research applications contribute to fundamental understanding in organic chemistry and reaction methodology .
Analytical Applications
The compound has specific analytical applications:
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Standard for chromatographic method development
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Reference material for mass spectrometry studies
-
Model compound for spectroscopic analysis
The predicted collision cross section values provide important reference data for mass spectrometry applications, enabling identification and quantification in complex mixtures .
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